

theoretical vs. experimental bond lengths in tetranitrogen tetrasulfide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Tetranitrogen tetrasulfide
Cat. No.:	B3050819

[Get Quote](#)

An In-Depth Guide to **Tetranitrogen Tetrasulfide (S₄N₄) Bond Lengths: A Comparative Analysis of Theoretical and Experimental Data**

For Researchers, Scientists, and Drug Development Professionals

The Enigmatic Structure of Tetranitrogen Tetrasulfide

Tetranitrogen tetrasulfide (S₄N₄) is a remarkable inorganic molecule with a high-symmetry (D_{2d}) cage structure. This structure consists of an eight-membered ring of alternating sulfur and nitrogen atoms puckered into a "cradle" conformation.^[1] The nature of the bonding within this cage, particularly the length of the sulfur-nitrogen (S-N) bonds, is not straightforward. The experimentally observed bond lengths are intermediate between those of a typical S-N single bond (around 1.76 Å) and an S=N double bond (around 1.54 Å), suggesting significant electron delocalization across the framework.^{[1][2]} This delocalization is a key feature of its chemistry and is best explained by molecular orbital theory.^[1]

This guide will dissect the reported S-N bond lengths from two primary experimental methods—gas-phase electron diffraction and single-crystal X-ray diffraction—and compare them with values obtained from various computational chemistry models. This comparison is vital for researchers who rely on structural data to inform synthetic strategies, predict reactivity, or model molecular interactions.

Experimental Determination of S₄N₄ Bond Lengths

The "true" geometry of a molecule can be experimentally probed in different physical states. For S₄N₄, data from both the gas phase and the solid state are available, providing a valuable opportunity to assess the impact of intermolecular forces on molecular structure.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules free from the influence of crystal packing forces, thus representing the geometry of an isolated molecule.^[3] In a GED experiment, a beam of high-energy electrons is scattered by a gaseous sample, and the resulting diffraction pattern is analyzed to determine internuclear distances.

Studies on gaseous S₄N₄ have determined the S-N bond distance to be $1.623 \pm 0.004 \text{ \AA}$.^{[4][5]} This measurement reflects the average S-N bond length in the molecule, which possesses D_{2d} symmetry in the gas phase.^[5]

Single-Crystal X-ray Diffraction

X-ray diffraction on single crystals is the most common method for determining molecular structures. It provides precise atomic coordinates within the crystal lattice. However, it is important to recognize that the determined structure is that of the molecule in the solid state, where intermolecular interactions can subtly alter bond lengths and angles compared to the gas phase.

For S₄N₄, X-ray diffraction studies at room temperature have reported a mean S-N bond length of $1.616 \pm 0.010 \text{ \AA}$.^[2] Another study notes an approximate S-N distance of 1.62 \AA .^[1] The slight difference between the solid-state and gas-phase values highlights the minor but measurable influence of the crystalline environment.

Theoretical Modeling of S₄N₄ Bond Lengths

Computational chemistry provides a suite of tools to predict molecular structures and properties. The accuracy of these predictions is highly dependent on the chosen level of theory and the basis set used to describe the atomic orbitals.

Computational Methodologies

- **Ab initio Methods:** These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without experimental parameterization.^[6] They can provide highly accurate results, especially when electron correlation is included (as in MP2), but are computationally demanding.
- **Density Functional Theory (DFT):** DFT methods, such as the popular B3LYP functional, are also based on quantum mechanics but model electron correlation in a more computationally efficient manner. DFT is often the method of choice for balancing accuracy and computational cost.^[7]
- **Semi-empirical Methods:** Methods like PM3 use a simplified formulation of quantum mechanics and are parameterized with experimental data. They are very fast but generally less accurate than ab initio or DFT methods.

Comparison of Calculated Values

A variety of theoretical studies have been performed on S₄N₄, yielding a range of S-N bond lengths. The table below summarizes a selection of these results, illustrating the influence of the chosen methodology.

Theoretical Method	Basis Set	Calculated S-N Bond Length (Å)	Reference
B3LYP	cc-pVTZ	Close to experimental values	[7]
MP2	MIDI-4*	Good agreement with experiment	[8]
CNDO/BW	Not specified	Supported polar structure	[2]
Ab initio (HF)	Double- ζ quality	Calculation performed	[6]
Unknown	Unknown	1.511	Computational Chemistry Comparison Database[9]
Unknown	Unknown	1.597	Computational Chemistry Comparison Database[10]
Unknown	Unknown	1.634	Computational Chemistry Comparison Database[11]

Note: The values from the Computational Chemistry Comparison and Benchmark Database (CCCBDB) are presented to show the spread of results available in computational databases, though the specific methods and basis sets were not detailed in the source links.

Synthesis and Discussion: Bridging Experiment and Theory

A direct comparison of the experimental and theoretical bond lengths reveals important insights into both the nature of S₄N₄ and the methodologies used to study it.

Summary of S-N Bond Lengths

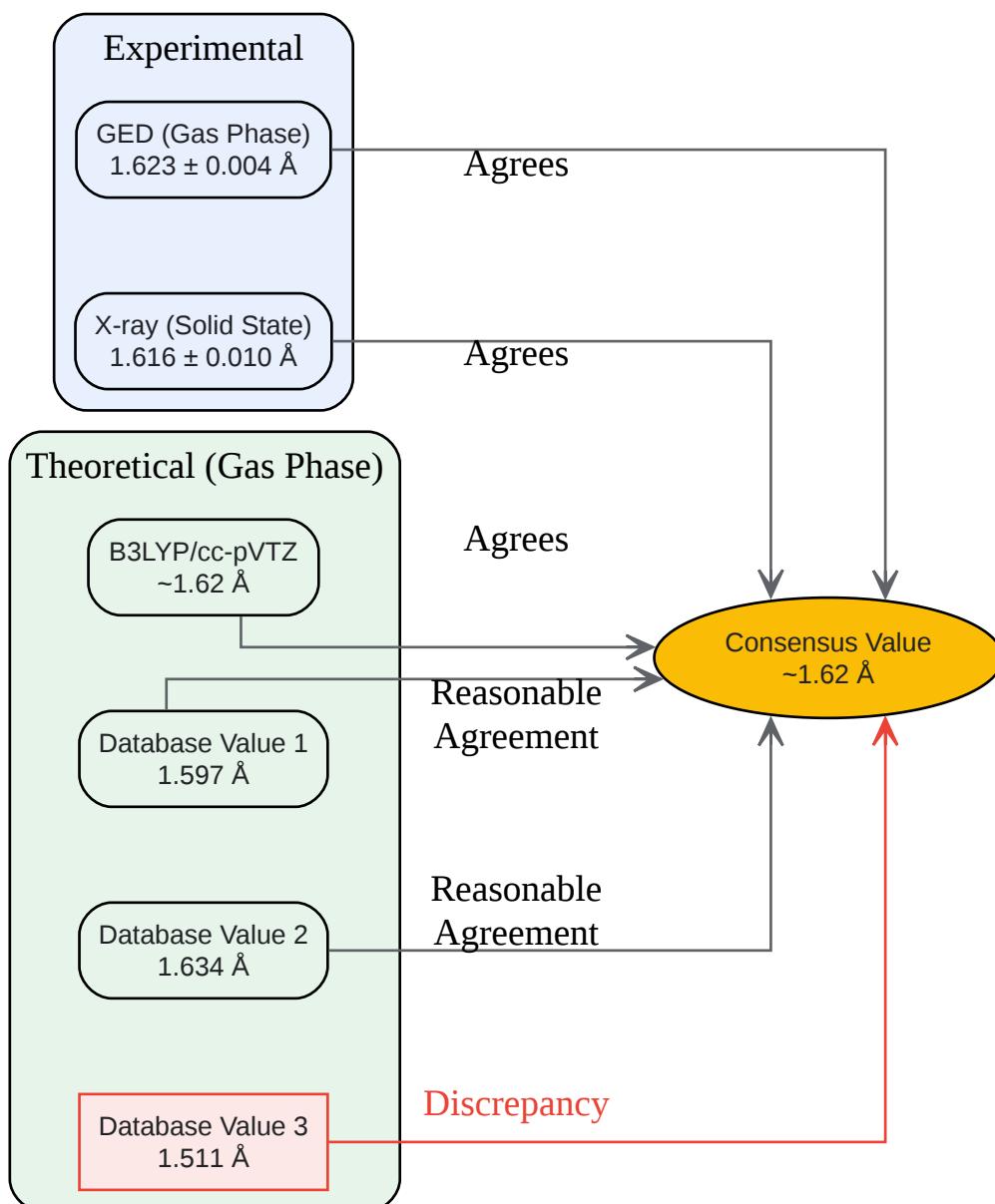
Data Source	Phase	S-N Bond Length (Å)
Experimental		
Gas-Phase Electron Diffraction	Gas	1.623 ± 0.004
Single-Crystal X-ray Diffraction	Solid	1.616 ± 0.010
Theoretical (Selected)		
B3LYP/cc-pVTZ	Gas (calc.)	~1.62
CCCBDB Example 1	Gas (calc.)	1.511
CCCBDB Example 2	Gas (calc.)	1.597
CCCBDB Example 3	Gas (calc.)	1.634

The high-level theoretical calculations, such as those using B3LYP with a large basis set, show excellent agreement with the experimental gas-phase data.^[7] This consistency validates the use of modern DFT methods for predicting the geometry of such complex inorganic molecules.

The slight discrepancy between the gas-phase (1.623 Å) and solid-state (1.616 Å) experimental values is expected. In the crystal, attractive intermolecular forces can lead to a slight compression of the molecular structure.

The wide range of values from the computational database (1.511 Å to 1.634 Å) underscores a critical principle for researchers: the choice of theoretical method and basis set is paramount. A low-level calculation can yield results that deviate significantly from experimental reality. It is crucial to select a computational protocol that has been benchmarked for the system of interest.

The diagram below visually represents the convergence and divergence of these reported values.

[Click to download full resolution via product page](#)

Caption: Comparison of experimental and theoretical S-N bond lengths in S₄N₄.

Methodological Workflows

To ensure scientific integrity, the protocols used to obtain structural data must be robust and self-validating. Below are simplified workflows for the key experimental and computational methods discussed.

Experimental Workflow: Structure Determination

Caption: A standard workflow for calculating a molecule's equilibrium geometry.

Protocol Steps:

- **Build Initial Structure:** An approximate 3D structure of the molecule is created.
- **Select Level of Theory:** A theoretical method (e.g., B3LYP) and a basis set (e.g., cc-pVTZ) are chosen based on the desired accuracy and available computational resources.
- **Geometry Optimization:** The software iteratively adjusts the atomic positions to find the arrangement with the lowest electronic energy.
- **Verify Minimum:** A frequency calculation is performed to ensure the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
- **Analyze Results:** The final, optimized coordinates are used to calculate bond lengths, angles, and other geometric parameters.

Conclusion

The analysis of S-N bond lengths in **tetranitrogen tetrasulfide** demonstrates a strong consensus between high-level theoretical calculations and gas-phase experimental data, centering around a value of $\sim 1.62 \text{ \AA}$. The minor deviations observed in solid-state measurements highlight the influence of intermolecular forces.

For researchers, this guide emphasizes two key takeaways:

- Experimental data from different phases can provide complementary information about molecular structure and the effects of the local environment.
- While computational chemistry is an invaluable predictive tool, its reliability is contingent upon the judicious selection of the theoretical method and basis set. Results from unverified or low-level calculations should be treated with caution.

A thorough understanding of both experimental and theoretical approaches is essential for accurately interpreting and utilizing molecular structure data in advanced scientific research.

References

- Almond, M. J., Forsyth, G. A., Rice, D. A., & Hagen, K. (1989). An electron-diffraction study of gaseous tetrasulphur tetranitride, S₄N₄. *Polyhedron*, 8(22), 2631-2633.
- ChemicalBook. (n.d.). Properties of S₄N₄.
- ResearchGate. (n.d.). An electron-diffraction study of gaseous tetrasulphur tetranitride, S₄N₄. [Link]
- NIST. (n.d.). Experimental data for S₄N₄ (Tetrasulfur tetranitride). [Link]
- Gopinathan, M. S., & Whitehead, M. A. (1975). The Electronic Structure and Localized Molecular Orbitals in S₄N₄ by the CNDO/BW Theory. *Canadian Journal of Chemistry*, 53(9), 1343-1348. [Link]
- Suontamo, R. J., & Laitinen, R. S. (1995). Ab initio molecular orbital study of SeS_{4-n}N₄ (n = 0-4). *Journal of Molecular Structure: THEOCHEM*, 338(1-3), 11-20.
- Magdó, I., et al. (2009). Photochemical Study on the Reactivity of Tetrasulfur Tetranitride, S₄N₄. *Helvetica Chimica Acta*, 92(11), 2349-2361. [Link]
- Findlay, R. H., Palmer, M. H., Downs, A. J., Evans, R. G., & Pulham, C. R. (1980). Electronic structure of the sulfur nitrides. Ab initio calculations and photoelectron spectra. *Inorganic Chemistry*, 19(5), 1307-1314. [Link]
- Destro, R. (1995). Bond Lengths, and Beyond.
- NIST. (n.d.).
- NIST. (n.d.).
- Wikipedia. (n.d.). Gas electron diffraction. [Link]
- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. *Journal of the Chemical Society, Perkin Transactions 2*, S1-S19. [Link]
- NIST. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. webqc.org [webqc.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. folia.unifr.ch [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 10. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 11. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- To cite this document: BenchChem. [theoretical vs. experimental bond lengths in tetranitrogen tetrasulfide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3050819#theoretical-vs-experimental-bond-lengths-in-tetranitrogen-tetrasulfide\]](https://www.benchchem.com/product/b3050819#theoretical-vs-experimental-bond-lengths-in-tetranitrogen-tetrasulfide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com